2-乙酰基-5-硝基噻吩

描述

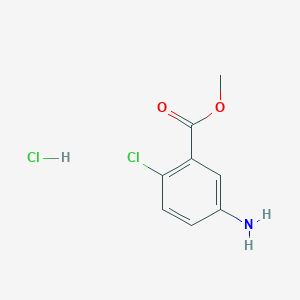

2-Acetyl-5-nitrothiophene (2-AN) is a synthetic, organic compound with a wide range of biological applications. It is an aromatic heterocyclic compound, which is composed of a five-membered ring containing two carbon atoms, one nitrogen atom and two sulfur atoms. 2-AN has a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, antibacterial and antineoplastic activities. 2-AN is widely used as a pharmaceutical and research tool in the fields of biochemistry and physiology.

科学研究应用

合成和构建应用

2-乙酰基-5-硝基噻吩在有机合成中是一种有价值的构建基块。例如,Eller和Holzer(2006)使用改良的Gewald反应合成了新颖的3-乙酰基-2-氨基噻吩,突出了它在创建噻吩偶氮染料中的实用性。这显示了该化合物在开发具有特定性能的新染料和颜料方面的潜力 (Eller & Holzer, 2006)。

化学反应和性质

2-乙酰基-5-硝基噻吩还参与了各种化学反应。例如,Fabrichnyǐ等人(1973年)开发了2-乙酰基噻吩的氧肟硝化反应,导致纯净的2-乙酰基-5-硝基噻吩。这个过程强调了它的反应性和生成纯化合物以供进一步应用的可能性 (Fabrichnyǐ等人,1973年)。

与其他化合物的反应性

Puschmann和Erker(1994年,1993年)研究了5-乙酰基-2-氯-3-硝基噻吩与各种化合物的反应性,为获取取代噻吩衍生物提供了见解。这些研究有助于了解该化合物在不同化学环境中的行为及其在创建新的杂环化合物方面的潜在应用 (Puschmann & Erker, 1994),(Puschmann & Erker, 1993)。

在催化中的作用

Consiglio等人(1981年)的研究突出了2-乙酰基-5-硝基噻吩在催化中的作用。他们研究了涉及该化合物的取代反应的动力学,显示了它在催化过程中的潜力 (Consiglio et al., 1981)。

物理化学特性

Breccia等人(1990年)研究了一系列硝基噻吩衍生物,包括2-乙酰基-5-硝基噻吩,以了解该化合物的物理化学性质。他们的研究有助于了解该化合物的物理和化学行为,这对其在各个科学领域的应用至关重要 (Breccia et al., 1990)。

作用机制

Target of Action

It is known that nitrothiophenes, the broader class of compounds to which 2-acetyl-5-nitrothiophene belongs, have been used as antibacterial, antiprotozoal, and anthelminthic drugs . This suggests that the compound may interact with biological targets that are crucial for the survival or replication of these organisms.

Mode of Action

Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .

生化分析

Biochemical Properties

2-Acetyl-5-nitrothiophene plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The interactions between 2-Acetyl-5-nitrothiophene and these biomolecules are primarily through covalent bonding and hydrogen bonding, which alter the conformation and function of the enzymes.

Cellular Effects

2-Acetyl-5-nitrothiophene has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 2-Acetyl-5-nitrothiophene can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of 2-Acetyl-5-nitrothiophene involves its interaction with specific biomolecules at the molecular level. It binds to enzymes and proteins, causing inhibition or activation depending on the target molecule . This binding can lead to changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s nitro group is particularly reactive, allowing it to form strong interactions with nucleophilic sites on proteins and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetyl-5-nitrothiophene change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 2-Acetyl-5-nitrothiophene has been shown to cause persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of 2-Acetyl-5-nitrothiophene vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic effects, such as liver damage and oxidative stress, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

2-Acetyl-5-nitrothiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of various metabolites. The compound’s nitro group is reduced in some pathways, while the acetyl group can be involved in acetylation reactions.

Transport and Distribution

Within cells and tissues, 2-Acetyl-5-nitrothiophene is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

2-Acetyl-5-nitrothiophene is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles. This localization is crucial for its role in modulating cellular processes and biochemical reactions.

属性

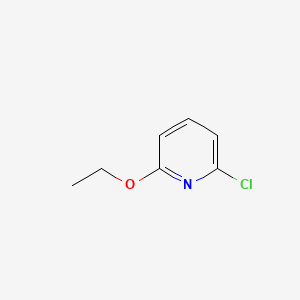

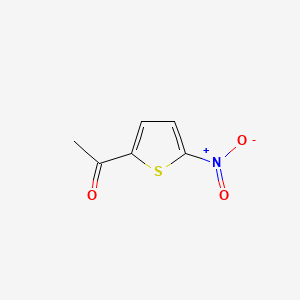

IUPAC Name |

1-(5-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUIQITENCDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192678 | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39565-00-9 | |

| Record name | 1-(5-Nitro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl (5-nitro-2-thienyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 1-(5-nitrothiophen-2-yl)ethanone?

A1: 1-(5-nitrothiophen-2-yl)ethanone acts as a key starting material in the synthesis of chalcone analogues via an S(RN)1 mechanism. [, ] This electron-transfer chain reaction involves the reaction of 1-(5-nitrothiophen-2-yl)ethanone with cyclic nitronate anions. This process highlights the compound's ability to undergo specific chemical transformations relevant to medicinal chemistry and drug development. [, ]

Q2: What specific reaction does 1-(5-nitrothiophen-2-yl)ethanone undergo in this context?

A2: 1-(5-nitrothiophen-2-yl)ethanone, specifically in its brominated form as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, reacts with various cyclic nitronate anions. [, ] This reaction proceeds through an S(RN)1 mechanism, ultimately forming α,β-unsaturated ketones, which are analogous in structure to chalcones. [, ]

Q3: What are the broader implications of this research regarding 1-(5-nitrothiophen-2-yl)ethanone?

A3: This research demonstrates a novel and efficient method to synthesize a diverse range of chalcone analogues using 1-(5-nitrothiophen-2-yl)ethanone as a starting material. [, ] This has significant implications for medicinal chemistry as chalcones are known for their various biological activities. This synthetic route opens possibilities for developing new drug candidates with potentially improved pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)